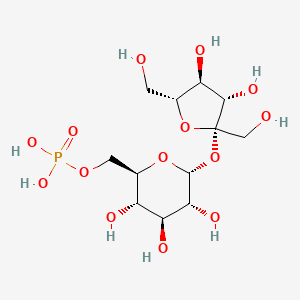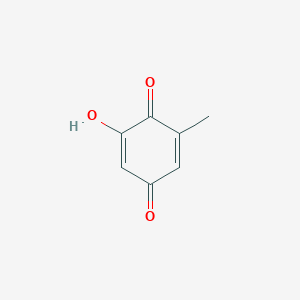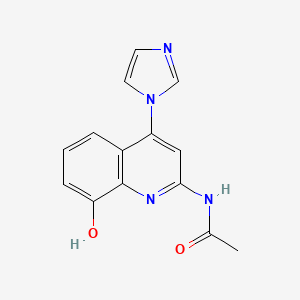
N-(8-Hydroxy-4-(1H-imidazol-1-yl)quinolin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(8-Hydroxy-4-(1H-imidazol-1-yl)quinolin-2-yl)acetamide is a complex organic compound that features both imidazole and quinoline moieties. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-Hydroxy-4-(1H-imidazol-1-yl)quinolin-2-yl)acetamide typically involves multi-step reactions. One common method includes the formation of the quinoline core followed by the introduction of the imidazole ring. The process often starts with the cyclization of appropriate precursors to form the quinoline structure, followed by functionalization to introduce the hydroxy and imidazole groups. The final step involves the acylation to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(8-Hydroxy-4-(1H-imidazol-1-yl)quinolin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
N-(8-Hydroxy-4-(1H-imidazol-1-yl)quinolin-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(8-Hydroxy-4-(1H-imidazol-1-yl)quinolin-2-yl)acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites of enzymes, while the quinoline moiety can intercalate with DNA or interact with receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Hydroxy-4-(1H-imidazol-1-yl)quinolin-2-yl)acetamide
- N-(8-Hydroxy-4-(1H-imidazol-1-yl)quinolin-2-yl)benzamide
- N-(8-Hydroxy-4-(1H-imidazol-1-yl)quinolin-2-yl)propionamide
Uniqueness
N-(8-Hydroxy-4-(1H-imidazol-1-yl)quinolin-2-yl)acetamide is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity towards biological targets. This makes it a valuable compound for developing new therapeutic agents with improved efficacy and reduced side effects.
Properties
Molecular Formula |
C14H12N4O2 |
|---|---|
Molecular Weight |
268.27 g/mol |
IUPAC Name |
N-(8-hydroxy-4-imidazol-1-ylquinolin-2-yl)acetamide |
InChI |
InChI=1S/C14H12N4O2/c1-9(19)16-13-7-11(18-6-5-15-8-18)10-3-2-4-12(20)14(10)17-13/h2-8,20H,1H3,(H,16,17,19) |
InChI Key |
VLBOMCGTHCEGBR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC2=C(C=CC=C2O)C(=C1)N3C=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


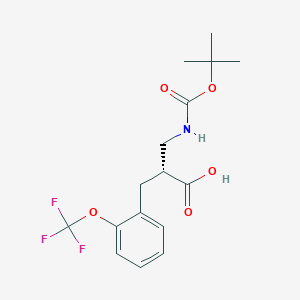
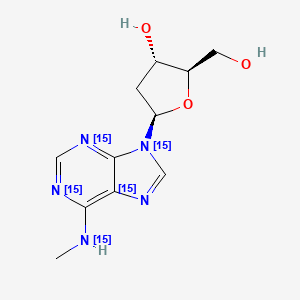
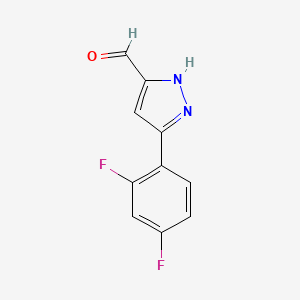
![tert-Butyl 8-hydroxy-2,5-diazaspiro[3.5]nonane-5-carboxylate](/img/structure/B12958816.png)
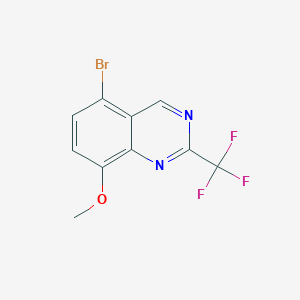
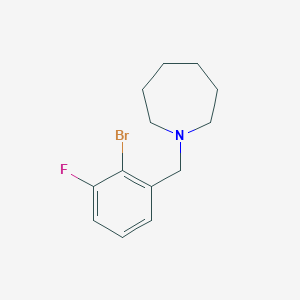
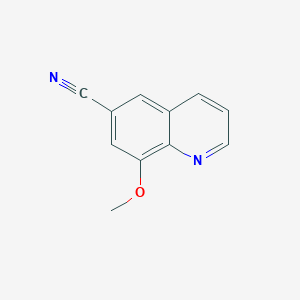
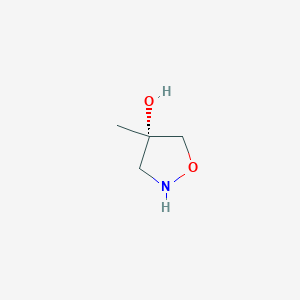
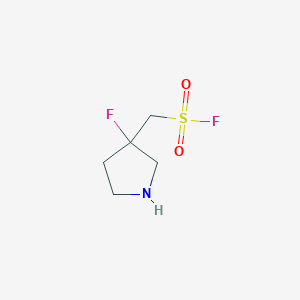
![3-(tert-Butyl)-1-methyl-1,6-dihydropyrrolo[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B12958845.png)
![4-(1-(2,4-Diamino-5H-pyrrolo[3,2-d]pyrimidin-5-yl)butan-2-yl)benzoic acid](/img/structure/B12958848.png)
![5-(tert-Butyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B12958853.png)
